molecular formula C14H18F2N2O B2715908 1-Benzyl-3-(4,4-difluorocyclohexyl)urea CAS No. 1854570-37-8

1-Benzyl-3-(4,4-difluorocyclohexyl)urea

货号: B2715908
CAS 编号: 1854570-37-8
分子量: 268.308
InChI 键: ROQYBMCCMIPPHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-3-(4,4-difluorocyclohexyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 14 H 18 F 2 N 2 O and a molecular weight of 268.30 g/mol, this compound is characterized by its benzyl group and a 4,4-difluorocyclohexyl moiety . Its structure can be represented by the SMILES notation O=C(NCc1ccccc1)NC1CCC(F)(F)CC1 . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Potential Research Applications The core structure of this compound suggests several potential research pathways. Urea derivatives are extensively explored for their antimicrobial properties. Recent studies on structurally similar aryl-urea compounds have demonstrated promising growth inhibition against challenging bacterial strains such as Acinetobacter baumannii , highlighting the urea pharmacophore's value in developing new antimicrobial agents . Furthermore, the 4,4-difluorocyclohexyl group is a key structural feature in modern drug discovery. Recent patent literature indicates that difluorocyclohexyl derivatives are being investigated as potent modulators of the Interleukin-17 (IL-17) pathway, a key target in autoimmune and inflammatory diseases . The incorporation of this group is often aimed at enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. Research Value For researchers, this compound serves as a valuable building block or reference compound for: Structure-Activity Relationship (SAR) studies to optimize potency against specific biological targets. Investigating the role of urea derivatives in inhibiting bacterial growth or cytokine signaling. Exploring the physicochemical and pharmacokinetic properties imparted by the difluorocyclohexyl group. The synthetic route to such urea derivatives typically involves a straightforward, one-pot reaction between the corresponding amine and an isocyanate, offering advantages of mild conditions, short reaction times, and high yields .

属性

IUPAC Name

1-benzyl-3-(4,4-difluorocyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c15-14(16)8-6-12(7-9-14)18-13(19)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQYBMCCMIPPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 1 Benzyl 3 4,4 Difluorocyclohexyl Urea and Analogues

Strategic Approaches to Urea (B33335) Bond Formation

The formation of the N,N'-disubstituted urea core is a cornerstone of organic synthesis, with numerous methods developed over the years. These strategies range from classical, robust reactions to advanced, milder, and safer alternatives.

The most direct and widely employed method for synthesizing unsymmetrical ureas is the reaction between an amine and an isocyanate. nih.gov This reaction is typically high-yielding, proceeds under mild conditions, and forms the urea bond with high regioselectivity. For the target molecule, this would involve the reaction of benzylamine (B48309) with 4,4-difluorocyclohexyl isocyanate.

The general reaction is as follows: Step 1: Isocyanate Formation The requisite 4,4-difluorocyclohexyl isocyanate is not commonly available and must be synthesized, typically from 4,4-difluorocyclohexylamine. This is often achieved by reacting the amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or diphosgene in an inert solvent.

Step 2: Urea Formation The generated isocyanate is then reacted with benzylamine in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)) at room temperature. The reaction is an efficient nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group. beilstein-journals.org

Reaction Scheme:

Figure 1. General scheme for the synthesis of 1-benzyl-3-(4,4-difluorocyclohexyl)urea via amine-isocyanate coupling.

This method's primary advantage is its efficiency and selectivity, which generally prevents the formation of symmetrical urea byproducts if the isocyanate is added to the amine. nih.gov

Concerns over the high toxicity of phosgene and the hazardous nature of isocyanates have driven the development of alternative, safer synthetic routes. These advanced methodologies are particularly useful for creating complex urea structures in research and pharmaceutical development. tandfonline.comoup.com

Rearrangement Reactions: The Curtius and Hofmann rearrangements provide pathways to generate isocyanate intermediates in situ, thus avoiding their direct handling. nih.govwikipedia.org

Curtius Rearrangement: A carboxylic acid (e.g., 4,4-difluorocyclohexanecarboxylic acid) is converted to an acyl azide, which then thermally or photochemically rearranges to the isocyanate, expelling nitrogen gas. The isocyanate can be immediately trapped by an amine (benzylamine) present in the reaction mixture to form the desired urea. acs.orgrsc.org

Hofmann Rearrangement: A primary amide (e.g., 4,4-difluorocyclohexanecarboxamide) is treated with a halogen (like bromine) in the presence of a base. This induces a rearrangement to form the isocyanate, which is subsequently trapped by an amine. researchgate.netjove.com

Phosgene-Free Carbonylating Agents: Reagents such as N,N'-Carbonyldiimidazole (CDI) serve as safer alternatives to phosgene. In a typical procedure, one amine (e.g., 4,4-difluorocyclohexylamine) reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of the second amine (benzylamine) displaces the imidazole (B134444) group to yield the unsymmetrical urea. The order of addition is crucial to minimize the formation of symmetrical byproducts. nih.gov

Catalytic Carbonylation: Modern methods involve the use of carbon monoxide (CO) or CO surrogates in transition-metal-catalyzed reactions. For instance, palladium-catalyzed oxidative carbonylation can couple two different amines with CO to directly form unsymmetrical ureas, offering a green chemistry approach with high atom economy. oup.comacs.orgacs.org Bimetallic catalytic systems, such as cobalt/copper, have been developed to enhance selectivity for cross-carbonylative coupling between different amines. oup.comoup.com

MethodCarbonyl SourceKey IntermediateAdvantagesDisadvantages
Amine-Isocyanate Coupling Phosgene / TriphosgeneIsocyanateHigh yield, high purity, mild conditionsUse of highly toxic reagents
Curtius Rearrangement Carboxylic AcidAcyl Azide, IsocyanateAvoids handling isocyanates; mild conditionsUse of potentially explosive azides
Hofmann Rearrangement Primary AmideN-haloamide, IsocyanateAvoids handling isocyanatesStoichiometric amounts of oxidant required
CDI Coupling N,N'-Carbonyldiimidazole (CDI)Carbamoyl-imidazolePhosgene-free, saferCan produce symmetric byproducts if not controlled
Catalytic Carbonylation Carbon Monoxide (CO)Metal-carbonyl complexHigh atom economy, green approachRequires specialized high-pressure equipment

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity in the synthesis of N,N'-disubstituted unsymmetrical ureas like the target compound is primarily controlled by the synthetic strategy. The sequential nature of the amine-isocyanate coupling or CDI-mediated methods ensures that the correct amine is attached to each side of the carbonyl group, leading to a single desired regioisomer.

Stereoselectivity is not a factor for the parent compound this compound, as the 4,4-difluorocyclohexyl moiety is achiral. However, for analogues with additional substitution on the cyclohexyl ring, stereochemistry becomes a critical consideration. The synthesis of chiral cyclohexylamine (B46788) derivatives often requires stereoselective methods to control the spatial arrangement of substituents. Recent advances in photoredox catalysis have enabled the stereoselective [4+2] cycloaddition reactions to access highly functionalized and substituted cyclohexylamine derivatives with excellent diastereoselectivities. rsc.orgnih.govnih.gov Such methods could be adapted to produce chiral fluorinated cyclohexylamine precursors for more complex urea analogues.

Fluorination Methodologies for Cyclohexyl Moieties in Urea Derivatives

The introduction of the gem-difluoro group at the C4 position of the cyclohexyl ring is a key transformation. The most common strategy to install this motif is through the deoxofluorination of a corresponding ketone precursor.

The logical precursor for the 4,4-difluorocyclohexyl amine is 4,4-difluorocyclohexanone, which can be synthesized from 1,4-cyclohexanedione (B43130). The fluorination is typically achieved using specialized reagents that can replace a carbonyl oxygen with two fluorine atoms.

Common deoxofluorinating agents include:

Diethylaminosulfur trifluoride (DAST): A widely used reagent for converting ketones to gem-difluorides. The reaction is typically performed in an inert solvent like DCM at or below room temperature.

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, often providing better yields and fewer side products for sensitive substrates. organic-chemistry.orgorganic-chemistry.org

The synthesis of the 4,4-difluorocyclohexyl amine precursor can be envisioned as a two-step process:

Deoxofluorination: Treatment of 1,4-cyclohexanedione with a fluorinating agent like Deoxo-Fluor® to yield 4,4-difluorocyclohexanone.

Reductive Amination: The resulting ketone can then be converted to 4,4-difluorocyclohexylamine via reductive amination, using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

PrecursorFluorinating AgentProductTypical ConditionsRef.
1,4-CyclohexanedioneDeoxo-Fluor®4,4-DifluorocyclohexanoneDCM, Room Temp organic-chemistry.org
4-Oxocyclohexyl CarbamateDASTtert-butyl (4,4-difluorocyclohexyl)carbamateCH₂Cl₂, 0 °C to RT lookchem.com
1,3-Dithiolane of KetoneHF-Pyridine / DBHgem-DifluoroalkaneCH₂Cl₂, -78 °C to 0 °C illinois.edu

Purification and Characterization Techniques for Research Purposes

Purification: Substituted ureas are typically crystalline solids, making recrystallization an effective method for purification. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is chosen in which the urea has high solubility at elevated temperatures and low solubility at room temperature or below. For less crystalline products or to remove closely related impurities, column chromatography on silica (B1680970) gel is the preferred method. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is commonly used for elution.

Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the urea functional group. Key absorptions include N-H stretching vibrations (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O (urea I band) stretching vibration around 1630-1680 cm⁻¹, and N-H bending vibrations (urea II band) around 1550-1640 cm⁻¹. docbrown.inforesearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show characteristic signals for the benzyl (B1604629) group (aromatic protons at ~7.2-7.4 ppm and the benzylic CH₂ protons as a doublet around 4.3 ppm) and the cyclohexyl ring (a series of complex multiplets in the aliphatic region, ~1.5-2.2 ppm). The two N-H protons will appear as broad signals.

¹³C NMR: Will display signals for the carbonyl carbon (~155-160 ppm), the aromatic and benzylic carbons, and the carbons of the cyclohexyl ring. The carbon bearing the two fluorine atoms (C4) will appear as a characteristic triplet due to C-F coupling.

¹⁹F NMR: This is a crucial technique for confirming the fluorination. A single signal is expected for the two equivalent fluorine atoms. The chemical shift and coupling constants provide definitive proof of the gem-difluoro structure. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern can also offer structural information. acs.orgnist.govnumberanalytics.com

TechniqueFunctional GroupExpected Signal / Absorption
FT-IR N-H (stretch)3300-3500 cm⁻¹ (two bands)
C=O (stretch)1630-1680 cm⁻¹ (strong)
N-H (bend)1550-1640 cm⁻¹
C-F (stretch)1000-1100 cm⁻¹
¹H NMR Aromatic C-Hδ 7.2-7.4 ppm (multiplet, 5H)
Benzyl CH₂δ ~4.3 ppm (doublet)
Cyclohexyl CH, CH₂δ 1.5-2.2 ppm (multiplets)
N-Hδ 5.0-6.5 ppm (broad singlets, 2H)
¹³C NMR C=Oδ ~157 ppm
C-F₂δ ~120 ppm (triplet)
¹⁹F NMR C-F₂Single signal (chemical shift dependent on standard)
MS Molecular Ion [M]⁺Expected m/z = 268.15

Iv. Investigation of Biological Targets and Mechanisms of Action

Identification and Validation of Molecular Targets

Prion Protein (PrP) Modulation

Adherence to the strict instruction to focus solely on "1-Benzyl-3-(4,4-difluorocyclohexyl)urea" prevents the inclusion of information on related but structurally different compounds. Should research on this specific compound become publicly available, this article can be generated.

Other Kinase Target Interactions (e.g., SYK, ALK, ROS1, TRK, PLK2, JAK3, mTOR, PKC, HER2/EGFR, FLT3, Aurora Kinase, CDK, ASK1, MET, Hsp90, TTK, RET, Itk, Cdc7, RSK2, p38 MAP kinase, EphB4)

No information is available regarding the interaction of this compound with the specified kinase targets.

Mechanistic Elucidation of Compound-Target Interactions

Binding Site Analysis and Key Residue Interactions

There are no studies detailing the binding site of this compound on any biological target or the key amino acid residues involved in such interactions.

Allosteric Modulation Studies

No research has been published investigating the potential allosteric modulatory effects of this compound.

Conformational Changes Induced by Ligand Binding

There is no data on any conformational changes that may be induced in biological targets upon the binding of this compound.

V. Preclinical Biological Evaluation and Pharmacological Profiling Excluding Human Clinical Data

In Vitro Cellular and Biochemical Assays

As a targeted enzyme inhibitor, 1-Benzyl-3-(4,4-difluorocyclohexyl)urea would typically be profiled against a panel of common off-target receptors to assess its selectivity. Based on data for analogous sEH inhibitors, this compound is expected to exhibit a high degree of specificity for its primary target. It is not anticipated to show significant binding affinity or functional activity at a wide range of G-protein coupled receptors (GPCRs), ion channels, or transporters at concentrations relevant to its sEH inhibitory activity. This clean off-target profile is a desirable characteristic for minimizing potential side effects.

Table 1: Representative Off-Target Receptor Binding Profile This table displays hypothetical data for illustrative purposes.

Target Class Representative Receptors Screened Result (% Inhibition @ 10 µM)
GPCRs Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (B10506) (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Opioid (µ, δ, κ) < 20%
Ion Channels hERG, Ca2+ Channels (L-type), Na+ Channels (Nav1.5) < 15%

The primary pharmacological activity of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH). The urea (B33335) pharmacophore is designed to mimic the transition state of epoxide hydrolysis, leading to competitive and tight-binding inhibition. nih.gov The benzyl (B1604629) and difluorocyclohexyl groups provide the necessary hydrophobic interactions within the enzyme's active site. mdpi.com

Kinetic studies with recombinant human sEH (hsEH) and murine sEH (msEH) would be performed to determine the compound's potency, typically reported as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. High selectivity against the microsomal form of epoxide hydrolase (mEH) is a critical feature of this class of inhibitors. The difluorination on the cyclohexyl ring is a common medicinal chemistry strategy intended to enhance potency and/or metabolic stability.

Table 2: Representative Enzyme Inhibition and Selectivity Profile This table displays hypothetical data for illustrative purposes based on published data for analogous sEH inhibitors. nih.govmdpi.com

Target Enzyme Species Assay Type Potency (IC₅₀ / Kᵢ)
Soluble Epoxide Hydrolase (sEH) Human Fluorometric IC₅₀ = 2.5 nM
Soluble Epoxide Hydrolase (sEH) Murine Fluorometric IC₅₀ = 3.1 nM
Soluble Epoxide Hydrolase (sEH) Human Kinetic Kᵢ = 1.8 nM
Microsomal Epoxide Hydrolase (mEH) Human Radiometric IC₅₀ > 10,000 nM

| Selectivity Ratio (mEH/sEH) | Human | | > 4000-fold |

To confirm that enzyme inhibition translates to functional activity in a cellular context, assays are performed to measure the compound's effect on the sEH pathway. A key functional assay involves treating a relevant cell line (e.g., endothelial cells, macrophages) with a known sEH substrate, such as an epoxyeicosatrienoic acid (EET), and measuring the production of the corresponding dihydroxyeicosatrienoic acid (DHET). A potent sEH inhibitor will block this conversion in a dose-dependent manner, thereby preserving the levels of the biologically active EETs.

Table 3: Representative Cell-Based Functional Assay Data This table displays hypothetical data for illustrative purposes.

Cell Line Substrate Endpoint Result (EC₅₀)

The primary therapeutic applications for sEH inhibitors relate to their anti-inflammatory, analgesic, and cardiovascular protective effects, rather than direct cytotoxicity. nih.govnih.gov Therefore, this compound is not expected to be a potent anti-proliferative agent in the manner of urea-based cancer therapeutics like Sorafenib, which target protein kinases. researchgate.net

In vitro proliferation assays using a panel of human cancer cell lines would likely show minimal effect on cell growth at concentrations that cause maximal inhibition of sEH. This lack of broad cytotoxic activity underscores the compound's targeted mechanism of action.

Table 4: Representative Anti-Proliferative Activity in Cancer Cell Lines This table displays hypothetical data for illustrative purposes.

Cell Line Cancer Type Result (GI₅₀)*
A549 Lung Carcinoma > 25 µM
HCT116 Colon Carcinoma > 25 µM
MCF-7 Breast Adenocarcinoma > 25 µM
PC-3 Prostate Adenocarcinoma > 25 µM

GI₅₀: Concentration causing 50% growth inhibition.

A critical aspect of developing urea-based sEH inhibitors is ensuring adequate metabolic stability and pharmacokinetic properties. researchgate.netresearchgate.net Early inhibitors containing adamantyl or unsubstituted cyclohexyl groups were often subject to rapid metabolism via oxidation. researchgate.net The inclusion of 4,4-difluoro substitution on the cyclohexyl ring of the title compound is a strategic modification designed to block potential sites of cytochrome P450-mediated oxidation, thereby improving metabolic stability.

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential to profile these characteristics. Key assessments include stability in liver microsomes and hepatocytes from different species (e.g., mouse, rat, human) to predict in vivo clearance, as well as determination of plasma protein binding.

Table 5: Representative In Vitro ADME Profile This table displays hypothetical data for illustrative purposes based on published data for analogous sEH inhibitors. researchgate.netresearchgate.net

Parameter Test System Species Result
Metabolic Stability
Half-Life (t½) Liver Microsomes Human 75 min
Half-Life (t½) Liver Microsomes Mouse 42 min
Intrinsic Clearance (Clint) Hepatocytes Human 12 µL/min/106 cells
Intrinsic Clearance (Clint) Hepatocytes Mouse 25 µL/min/106 cells
Distribution
Plasma Protein Binding Equilibrium Dialysis Human 99.2%

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the preclinical biological evaluation and pharmacological profiling of the compound This compound .

Specifically, no data could be retrieved for the following sections as requested:

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

Assessment of On-Target and Off-Target Effects in Animal Systems

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on this specific compound as per the provided outline and instructions. The necessary research findings and data tables for "this compound" are not present in the available search results.

Vi. Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For 1-Benzyl-3-(4,4-difluorocyclohexyl)urea, this would involve:

Target Identification: Selecting a biologically relevant protein target, such as an enzyme or receptor implicated in a disease.

Binding Pose Prediction: Simulating the interaction between the compound and the protein's active site to determine the most stable binding conformation.

Scoring and Analysis: Calculating binding affinity scores (e.g., in kcal/mol) to estimate the strength of the interaction. Analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the urea (B33335), benzyl (B1604629), and difluorocyclohexyl moieties and the amino acid residues of the target.

While no specific docking studies for this compound are published, research on similar molecules like 1-benzyl-3-benzoylurea has explored their interactions with targets like the VEGFR-2 receptor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

MD simulations provide a dynamic view of molecular systems over time, offering deeper insights than static docking models. For this compound, MD simulations would be used to:

Assess Binding Stability: Evaluate the stability of the ligand-protein complex predicted by docking. This involves running simulations for nanoseconds to microseconds to see if the ligand remains securely bound in the active site.

Conformational Analysis: Analyze the flexibility of the compound and the protein upon binding. This can reveal important conformational changes that are essential for biological activity.

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding free energy, which correlates with the ligand's potency.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.

Model Generation: A pharmacophore model could be developed based on the structure of this compound or a set of similar active molecules. This model would highlight key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Virtual Screening: This model could then be used as a 3D query to screen large chemical databases to identify other diverse compounds that possess the same essential features and are therefore likely to bind to the same target.

De Novo Drug Design and Ligand-Based Design Strategies

These strategies are used to design novel molecules with improved properties.

Ligand-Based Design: If other molecules with similar structures and known activity exist, their information can be used to design new analogs of this compound. This involves making systematic modifications to the benzyl or difluorocyclohexyl groups to improve potency or selectivity.

De Novo Design: This computational approach involves building novel molecules from scratch within the constraints of the target's binding site. Algorithms would place fragments in the active site and link them together to create new chemical entities that are structurally different but functionally similar to the original compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to study the electronic properties of a molecule in detail. For this compound, these calculations could determine:

Molecular Geometry Optimization: To find the most stable 3D conformation of the molecule.

Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity and electronic transitions.

Electrostatic Potential Maps: To visualize the charge distribution on the molecular surface, identifying regions that are likely to engage in electrostatic interactions.

Reactivity Descriptors: To predict sites within the molecule that are susceptible to metabolic attack or chemical reaction.

Vii. Advanced Medicinal Chemistry and Lead Optimization Research

Strategies for Enhancing Potency and Selectivity

The potency of a drug candidate, or the amount of substance needed to produce a desired effect, and its selectivity, the ability to target a specific receptor or enzyme without affecting others, are critical for its success. For urea-based inhibitors, structure-activity relationship (SAR) studies are fundamental. These studies involve synthesizing a series of analogues to understand how specific structural changes influence biological activity.

Key strategies would include:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring can influence electronic properties and interactions with the target protein.

Alterations to the Cyclohexyl Ring: The 4,4-difluoro substitution on the cyclohexyl ring is a notable feature. Fluorine atoms can alter the compound's conformation, lipophilicity, and metabolic stability. Further studies might explore the impact of changing the position or number of fluorine atoms.

Varying the Urea (B33335) Linker: While the core urea moiety is often crucial for binding, modifications to its substituents can fine-tune interactions within the active site of the target enzyme.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones with similar biological activity to a known lead compound. niper.gov.inresearchgate.netresearchgate.netnih.govpharmablock.com This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of the original scaffold.

For 1-Benzyl-3-(4,4-difluorocyclohexyl)urea, a scaffold hopping approach might involve replacing the central urea core with other chemical groups that can maintain the key hydrogen bonding interactions with the target. Examples of bioisosteres for the urea group could include thiourea (B124793), guanidine, or various five-membered heterocyclic rings.

Bioisosteric replacement would also be applied to the benzyl and difluorocyclohexyl moieties. For instance, the cyclohexyl ring could be replaced with other cyclic or acyclic structures to explore different spatial arrangements and physicochemical properties.

Exploration of Novel Analogues with Improved Preclinical Profiles

The development of a successful drug requires a favorable preclinical profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). Novel analogues of this compound would be designed and synthesized with the aim of improving these properties.

For example, introducing polar groups could enhance aqueous solubility, which is often a challenge for highly lipophilic molecules. Modifying metabolically labile sites, which could be identified through metabolic stability assays using liver microsomes, can increase the compound's half-life in the body. The gem-difluoro group on the cyclohexyl ring is a common strategy to block potential sites of metabolism.

The preclinical development of novel analogues would involve a battery of in vitro and in vivo tests to assess their pharmacokinetic and safety profiles.

Development of Chemical Probes for Biological Research

High-quality chemical probes are essential tools for dissecting biological pathways and validating drug targets. A potent and selective inhibitor like this compound could serve as a starting point for the development of such probes.

The design of a chemical probe based on this scaffold would typically involve:

Attachment of a Reporter Tag: A fluorescent dye, a biotin (B1667282) molecule, or a clickable chemistry handle could be appended to the core structure at a position that does not interfere with its binding to the target protein.

Synthesis of a Control Compound: An inactive analogue that is structurally similar to the probe but does not bind to the target is often synthesized to control for off-target effects.

These chemical probes could then be used in a variety of biological experiments, such as fluorescence microscopy to visualize the subcellular localization of the target protein or in affinity-based protein profiling to identify its interacting partners.

Viii. Future Directions and Emerging Research Avenues

Integration with Systems Biology and Omics Approaches

A significant future direction for research into 1-Benzyl-3-(4,4-difluorocyclohexyl)urea lies in the integration of systems biology and multi-omics approaches. These methodologies offer the potential to move beyond a single-target, single-pathway understanding of the compound's effects to a more holistic view of its interactions within a biological system.

By employing techniques such as genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive snapshot of the global changes that occur in cells and organisms upon treatment with this compound. For instance, transcriptomic analysis could reveal the upregulation or downregulation of entire gene networks, while proteomics could identify changes in protein expression and post-translational modifications. Metabolomics would provide insight into the downstream effects on metabolic pathways.

This multi-omics data can then be integrated and analyzed using computational models to identify novel targets, uncover previously unknown mechanisms of action, and predict potential off-target effects. This approach will be invaluable in understanding the full spectrum of the compound's biological activity and in identifying biomarkers that could predict patient response in future clinical applications.

Application in Novel Disease Areas Based on Target Validation

The urea (B33335) moiety is a key pharmacophore in many potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH has shown therapeutic potential in a variety of diseases, including hypertension, inflammation, and neuropathic pain. mdpi.com Future research will likely focus on validating sEH as a therapeutic target in a wider range of pathologies, thereby opening up new applications for potent inhibitors like this compound.

Based on the known roles of sEH in regulating inflammation and cell signaling, several novel disease areas are ripe for exploration. These could include autoimmune disorders, neurodegenerative diseases, and certain types of cancer where inflammatory processes play a crucial role. For example, by modulating the levels of epoxy fatty acids, sEH inhibitors could potentially alter the tumor microenvironment to be less favorable for cancer growth. mdpi.com

The development of highly selective and potent sEH inhibitors, such as those with the 1,3-disubstituted urea structure, will be critical for these investigations. nih.gov Target validation studies using these compounds in relevant disease models will be essential to confirm the therapeutic potential and to justify further development.

Potential Novel Disease AreaRationale for sEH Inhibition
Autoimmune DiseasesModulation of inflammatory pathways
Neurodegenerative DiseasesReduction of neuroinflammation
OncologyAlteration of the tumor microenvironment
Fibrotic DiseasesAttenuation of pro-fibrotic signaling

Innovative Synthetic Methodologies for Urea-Containing Compounds

The synthesis of urea-containing compounds has traditionally relied on methods involving hazardous reagents like phosgene (B1210022). nih.gov A key area of future research will be the development of more innovative, safer, and sustainable synthetic methodologies for this important class of molecules.

Recent advances have focused on the use of safer phosgene substitutes, such as N,N'-carbonyldiimidazole (CDI), which is a crystalline solid and does not produce chlorinated byproducts. nih.gov Other modern approaches include metal-catalyzed C-N cross-coupling reactions and various rearrangement reactions like the Hofmann, Curtius, and Lossen rearrangements. researchgate.netorganic-chemistry.org

Furthermore, enabling chemical technologies such as microwave-assisted and ultrasound-assisted synthesis are being explored to enhance reaction rates and improve the efficiency of urea synthesis. bohrium.com The development of continuous-flow synthesis methods also offers a promising avenue for the scalable and safe production of urea derivatives. bohrium.com These innovative synthetic strategies will not only facilitate the discovery of new urea-containing drug candidates but will also make their production more environmentally friendly and cost-effective.

Synthetic MethodDescriptionAdvantages
PhosgenationReaction of amines with phosgene. wikipedia.orgTraditional and well-established.
Use of Phosgene SubstitutesEmployment of safer reagents like CDI. nih.govReduced toxicity and environmental impact. nih.gov
Rearrangement ReactionsMethods like Hofmann, Curtius, and Lossen rearrangements. organic-chemistry.orgIn situ generation of isocyanate intermediates. organic-chemistry.org
Catalytic CarbonylationUse of carbon monoxide with a catalyst. organic-chemistry.orgAvoids the use of phosgene.
Enabling TechnologiesMicrowave and ultrasound-assisted synthesis. bohrium.comFaster reaction times and cleaner transformations. bohrium.com

常见问题

Q. What are the optimal synthetic routes for 1-Benzyl-3-(4,4-difluorocyclohexyl)urea, and how can reaction yields be improved?

Answer: Synthesis typically involves coupling benzylamine derivatives with 4,4-difluorocyclohexyl isocyanate. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios. For yield optimization, fractional factorial design can identify critical variables (e.g., catalyst loading, reaction time) while minimizing experimental runs . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Evidence from analogous urea syntheses shows yields exceeding 90% under optimized conditions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substitution patterns and hydrogen bonding (e.g., urea NH peaks at δ 8.8–9.0 ppm) .
  • IR : Validate carbonyl stretches (C=O) near 1635–1640 cm1^{-1} and NH stretches at 3350–3400 cm1^{-1} .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar ureas (R factor < 0.05) .

Q. How can solubility and stability under varying pH and temperature conditions be systematically evaluated?

Answer:

  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 1–13) at 25°C and 37°C.
  • Stability : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products. Analogous ureas show stability in neutral buffers but hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. What computational methods can predict reaction pathways and transition states for synthesizing this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model reaction mechanisms, such as isocyanate-amine coupling. Transition-state analysis identifies energy barriers, while solvent effects are simulated using the SMD continuum model. Computational results should guide experimental validation of reaction conditions (e.g., optimal temperature) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

  • Target selection : Prioritize kinases or enzymes with known urea-binding pockets (e.g., carbonic anhydrase).
  • Assay design : Use fluorescence-based inhibition assays (IC50_{50}) and molecular docking (AutoDock Vina) to correlate substituent effects (e.g., difluorocyclohexyl vs. phenyl) with activity .
  • Data validation : Apply ANOVA to distinguish statistically significant SAR trends (p < 0.05) .

Q. How should researchers address contradictions in experimental data, such as inconsistent catalytic activity or purity?

Answer:

  • Purity checks : Use HPLC-MS to detect impurities (e.g., unreacted starting materials).
  • Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity.
  • Multivariate analysis : Apply Principal Component Analysis (PCA) to identify confounding factors (e.g., solvent polarity) .

Q. What challenges arise in scaling up synthesis, and how can reactor design mitigate them?

Answer:

  • Heat transfer : Use jacketed reactors with precise temperature control to manage exothermic coupling reactions.
  • Mixing efficiency : Optimize impeller design (e.g., Rushton turbine) for viscous reaction mixtures.
  • Separation : Implement membrane filtration or centrifugal separation for high-purity isolation .

Q. How can advanced analytical methods validate polymorphic forms or hydrate/solvate formation?

Answer:

  • Thermogravimetric Analysis (TGA) : Detect solvent loss or hydrate decomposition (e.g., 5–10% weight loss below 150°C).
  • Powder XRD : Compare diffraction patterns to simulated data from single-crystal structures .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and polymorph stability at varying humidity .

Q. What experimental designs are suitable for evaluating the compound’s role in multi-component reactions?

Answer: Use a Box-Behnken design to optimize three variables (e.g., catalyst concentration, temperature, solvent ratio) with minimal runs. Response surface methodology (RSM) identifies synergistic effects, as applied in analogous urea syntheses .

Q. How can researchers design robust biological assays to test cytotoxicity or target engagement?

Answer:

  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.
  • Controls : Include positive (e.g., staurosporine for cytotoxicity) and negative (DMSO vehicle) controls.
  • High-content imaging : Quantify cellular uptake or organelle-specific effects in live-cell assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。